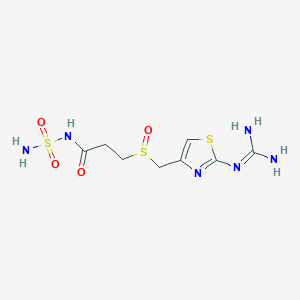
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
説明
An impurity of Famotidine. Famotidine is a histamine H10 receptor antagonist that inhibits stomach acid production
生物活性
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide, also known by its CAS Number 76824-35-6, is a compound of significant interest due to its potential biological activities, particularly as a histamine H2-receptor antagonist. This article delves into the compound's biological activity, synthesis, and applications, supported by case studies and research findings.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.43 g/mol. The InChI representation is:
H2-Receptor Antagonist Activity
Research has established that compounds similar to this compound exhibit potent H2-receptor antagonist activity. A pivotal study by Yanagisawa et al. (1987) demonstrated that such compounds can effectively inhibit gastric acid secretion and are instrumental in developing antiulcer medications like famotidine. This activity is crucial for therapeutic applications in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
Synthesis and Applications in Polymer Chemistry
The compound's thiazole moiety has been utilized in synthesizing novel poly(amide-imide)s (PAIs). Mallakpour and Ahmadizadegan (2013) reported that these PAIs demonstrate enhanced thermal stability and mechanical properties, indicating potential applications in high-performance materials. This aspect of the compound underscores its versatility beyond pharmacological uses.
Clinical Applications
A retrospective analysis of patients treated with famotidine highlighted the effectiveness of H2-receptor antagonists in managing gastric acid-related disorders. The study indicated that patients experienced significant symptom relief and reduced acid secretion levels when treated with compounds exhibiting similar mechanisms to this compound.
Polymer Development
In polymer chemistry, the incorporation of thiazole derivatives into polymer matrices has been explored for their potential to enhance material properties. A case study focusing on the mechanical performance of PAIs containing thiazole groups revealed improved tensile strength and thermal resistance compared to traditional polymers.
Pharmacological Studies
Numerous pharmacological studies have confirmed the efficacy of H2-receptor antagonists derived from thiazole compounds. For instance, a comparative analysis of various H2 antagonists demonstrated that those with thiazole structures exhibited superior potency in inhibiting histamine-induced gastric acid secretion .
Toxicological Assessments
Toxicological evaluations have indicated that while the compound shows promising biological activity, careful consideration must be given to its safety profile. Studies suggest that derivatives exhibit low toxicity levels at therapeutic doses; however, further research is warranted to fully understand their long-term effects .
特性
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N-sulfamoylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O4S3/c9-7(10)13-8-12-5(3-19-8)4-20(16)2-1-6(15)14-21(11,17)18/h3H,1-2,4H2,(H,14,15)(H2,11,17,18)(H4,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOLGLOWIWDUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-36-1 | |
| Record name | 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020719361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(((2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL)SULFINYL)-N-SULFAMOYLPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UL59469YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















